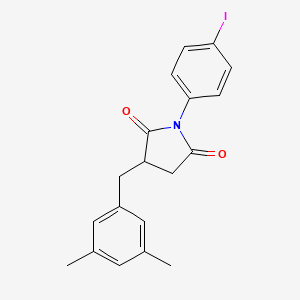
3-(3,5-dimethylbenzyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-dimethylbenzyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DIMPI, and it has been synthesized through several methods, which will be discussed in DIMPI has been found to have a mechanism of action that makes it useful in various biochemical and physiological processes. This paper will explore the synthesis, scientific research applications, mechanism of action, advantages and limitations for lab experiments, and future directions of DIMPI.
Wirkmechanismus
The mechanism of action of DIMPI involves the inhibition of the proteasome, which is a protein complex responsible for degrading damaged or unwanted proteins in cells. The inhibition of the proteasome leads to the accumulation of unwanted proteins in cells, which ultimately leads to cell death. DIMPI has been found to have a higher affinity for the proteasome than other proteasome inhibitors, making it a potential candidate for cancer treatment.
Biochemical and Physiological Effects:
DIMPI has been found to have several biochemical and physiological effects. Studies have shown that DIMPI can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce the size of tumors. DIMPI has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using DIMPI in lab experiments is its high affinity for the proteasome, making it a potential candidate for cancer treatment. DIMPI is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using DIMPI is its low solubility in water, which can affect its bioavailability and limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for research on DIMPI. One of the potential future directions is to investigate the potential of DIMPI in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another potential direction is to explore the potential of DIMPI in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, which are characterized by the accumulation of unwanted proteins in cells. Additionally, future research could focus on improving the solubility of DIMPI to increase its bioavailability and effectiveness in various applications.
Conclusion:
In conclusion, DIMPI is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of DIMPI has been achieved through several methods, and its mechanism of action involves the inhibition of the proteasome, making it a potential candidate for cancer treatment. DIMPI has been found to have several biochemical and physiological effects, and its advantages and limitations for lab experiments have been discussed. There are several future directions for research on DIMPI, and further research could lead to its potential use in the treatment of various diseases.
Synthesemethoden
DIMPI has been synthesized through several methods, including the condensation reaction of 4-iodobenzaldehyde and 3,5-dimethylbenzylamine in the presence of acetic acid and acetic anhydride. Another method involves the reaction of 4-iodobenzaldehyde and 3,5-dimethylbenzylamine in the presence of potassium carbonate and acetonitrile. The yield of the reaction is usually around 50-70%, and the purity of the compound can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
DIMPI has been found to have potential applications in various scientific research fields. One of the significant applications is in the field of cancer research. Studies have shown that DIMPI can inhibit the growth of cancer cells, including breast cancer, lung cancer, and colon cancer. DIMPI has been found to induce apoptosis, which is the programmed cell death of cancer cells.
Eigenschaften
IUPAC Name |
3-[(3,5-dimethylphenyl)methyl]-1-(4-iodophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18INO2/c1-12-7-13(2)9-14(8-12)10-15-11-18(22)21(19(15)23)17-5-3-16(20)4-6-17/h3-9,15H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZJWCHOEWQHQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC2CC(=O)N(C2=O)C3=CC=C(C=C3)I)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,5-Dimethylphenyl)methyl]-1-(4-iodophenyl)pyrrolidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4882457.png)
![3-bromo-N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4882465.png)
![4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B4882482.png)
![N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B4882489.png)
![1-(1-cyclohexen-1-ylcarbonyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4882509.png)
![N-benzyl-1-[2-(mesitylamino)-2-oxoethyl]-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B4882522.png)
![3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B4882528.png)
![N-cyclohexyl-3-[(diphenylacetyl)amino]benzamide](/img/structure/B4882534.png)
![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2,3-difluorobenzamide](/img/structure/B4882545.png)
![3-bromo-4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B4882552.png)

![1-[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B4882555.png)
![5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine](/img/structure/B4882563.png)